molecular formula C10H14N2O2 B13733710 Homophenylalanine hydroxamic acid

Homophenylalanine hydroxamic acid

Cat. No.: B13733710
M. Wt: 194.23 g/mol
InChI Key: AMLMQPZXMCRPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homophenylalanine hydroxamic acid is a compound that combines the structural features of homophenylalanine and hydroxamic acid Homophenylalanine is an unnatural amino acid, while hydroxamic acids are known for their ability to chelate metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homophenylalanine hydroxamic acid typically involves the coupling of homophenylalanine with hydroxylamine. One common method is the biocatalytic synthesis employing phenylalanine dehydrogenase, which has been proven to be a promising route for producing enantiomerically pure homophenylalanine . The reaction conditions often involve mild temperatures and pH levels to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound can be achieved through a combination of fed-batch substrate addition and continuous product removal. This method increases substrate loading and cofactor utilization, resulting in high productivity and efficiency . The use of genetically modified enzymes further enhances the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Homophenylalanine hydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to amides.

    Substitution: The compound can participate in substitution reactions, where the hydroxamic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amides, and substituted hydroxamic acids

Mechanism of Action

The mechanism of action of homophenylalanine hydroxamic acid involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloenzymes, such as histone deacetylases and metalloproteases . By binding to the active site of these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased acetylation and altered gene expression . This mechanism is crucial for its potential use as an anticancer agent and in other therapeutic applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-N-hydroxy-4-phenylbutanamide

InChI

InChI=1S/C10H14N2O2/c11-9(10(13)12-14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7,11H2,(H,12,13)

InChI Key

AMLMQPZXMCRPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.